molecular formula C8H7ClN2 B1360866 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-18-0

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1360866
M. Wt: 166.61 g/mol
InChI Key: KPLGQZRPWPKTCV-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. It belongs to the pyrrolopyridine family and exhibits interesting biological properties . The compound’s structure consists of a pyridine ring fused with a pyrrole ring, with a chlorine atom at position 5 and a methyl group at position 6.


Synthesis Analysis

The synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine involves various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to access this compound. For instance, one approach involves the cyclization of appropriate precursors under specific conditions to form the pyrrolopyridine ring system .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine comprises a chlorinated pyridine ring fused with a pyrrole ring. The chlorine atom and methyl group contribute to its unique properties. The compound’s 2D and 3D structures can be visualized using computational tools .


Chemical Reactions Analysis

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions, including substitution, oxidation, and reduction. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its behavior in diverse contexts, such as coupling reactions and derivatization strategies .

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field: Oncology
  • Summary of Application: 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
  • Methods of Application: The derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . The specific synthesis methods and experimental procedures are not detailed in the source .
  • Results or Outcomes: Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application in Diabetes Treatment

  • Scientific Field: Endocrinology
  • Summary of Application: Certain compounds of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

Application in Treating Tenosynovial Giant Cell Tumors

  • Scientific Field: Oncology
  • Summary of Application: 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is expected to work by blocking a receptor called CSF-IR to which a protein called macrophage colony-stimulating factor (M-CSF) attaches . M-CSF is produced in large amounts by tenosynovial giant cell tumors, where it stimulates immune cells called macrophages to accumulate in the joints and cause the outgrowths .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Application in Fungicide Development

  • Scientific Field: Mycology
  • Summary of Application: Pyrrole and pyrrolidine analogs, including 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have fungicidal properties . They can be used in the development of fungicides .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

Application in Antibiotic Development

  • Scientific Field: Microbiology
  • Summary of Application: Pyrrole and pyrrolidine analogs, including 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have antibacterial properties . They can be used in the development of antibiotics .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

Application in Cholesterol Reduction

  • Scientific Field: Endocrinology
  • Summary of Application: Certain compounds of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine have been found to reduce cholesterol levels . They may find application in the prevention and treatment of disorders involving elevated plasma cholesterol, such as hypercholesterolemia .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

Application in Antiviral Drug Development

  • Scientific Field: Virology
  • Summary of Application: Pyrrole and pyrrolidine analogs, including 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, have been found to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases . They can be used in the development of antiviral drugs .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

Application in Anti-Inflammatory Drug Development

  • Scientific Field: Immunology
  • Summary of Application: Pyrrole and pyrrolidine analogs, including 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have anti-inflammatory properties . They can be used in the development of anti-inflammatory drugs .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

Application in Antitubercular Drug Development

  • Scientific Field: Microbiology
  • Summary of Application: Pyrrole and pyrrolidine analogs, including 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, have been found to have antitubercular properties . They can be used in the development of antitubercular drugs .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

properties

IUPAC Name

5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLGQZRPWPKTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646844
Record name 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1000340-18-0
Record name 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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